molecular formula C36H46NP B15504792 [2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]-ditert-butylphosphane

[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]-ditert-butylphosphane

Cat. No.: B15504792
M. Wt: 523.7 g/mol
InChI Key: VQTIBHVQWADBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pentacyclic framework fused with a phenyl group substituted by a bulky ditert-butylphosphane moiety. The 13-azapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosahexaenyl core consists of five fused rings, including a nitrogen atom at position 13, contributing to its rigid, planar geometry. Its structural complexity arises from the interplay of aromaticity, heteroatom placement, and steric constraints, which influence reactivity and binding properties .

Properties

Molecular Formula

C36H46NP

Molecular Weight

523.7 g/mol

IUPAC Name

[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]-ditert-butylphosphane

InChI

InChI=1S/C36H46NP/c1-35(2,3)38(36(4,5)6)32-18-12-11-17-31(32)37-23-27-21-19-25-13-7-9-15-29(25)33(27)34-28(24-37)22-20-26-14-8-10-16-30(26)34/h11-12,17-22H,7-10,13-16,23-24H2,1-6H3

InChI Key

VQTIBHVQWADBSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1N2CC3=C(C4=C(CCCC4)C=C3)C5=C(C2)C=CC6=C5CCCC6)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Heteroatoms Key Substituents Molecular Weight (g/mol) Application
Target Compound Pentacyclic azatricosahexaene N, P Ditert-butylphosphane ~650 (estimated) Catalysis/Synthesis
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) Tetracyclic dithia-aza N, S 4-Methoxyphenyl ~450 (estimated) Bioactive intermediate
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) Tetracyclic dithia-aza N, S 4-Hydroxyphenyl ~436 (estimated) Pharmacological studies
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-Ethyl-... (Compound f) Macrocyclic lactone N, O Multiple hydroxyl/methyl/sugar groups ~800 (estimated) Antibiotic

Key Observations:

Core Structure :

  • The target compound’s pentacyclic system provides greater rigidity compared to the tetracyclic frameworks in compounds. This rigidity may enhance stereochemical control in catalytic applications.
  • Macrocyclic compounds (e.g., ) prioritize functional diversity (e.g., sugar moieties) over fused aromaticity, aligning with their biological roles.

Heteroatoms and Substituents :

  • The ditert-butylphosphane group in the target compound distinguishes it from sulfur- and oxygen-rich analogs in and . Phosphane ligands are pivotal in stabilizing low-oxidation-state metal centers (e.g., Pd⁰, Rhᴵ) .
  • compounds feature 4-methoxy/hydroxyphenyl groups, which modulate electronic properties via resonance/induction effects, unlike the sterically demanding tert-butyl groups in the target compound.

Applications :

  • The target compound’s phosphane moiety suggests utility in homogeneous catalysis , whereas compounds, with sulfur and polar substituents, are suited for bioactive molecule synthesis . macrolides are tailored for antimicrobial activity .

Spectroscopic and Reactivity Comparisons

Table 2: Spectral Data and Reactivity Trends

Property Target Compound 4-Methoxyphenyl Derivative Macrocyclic Lactone (Compound f)
¹H NMR Shifts Aromatic protons: δ 6.8–7.5 ppm; P-CH₃: δ 1.2–1.4 ppm (estimated) Aromatic: δ 6.9–7.3 ppm; S-CH₂: δ 3.1–3.3 ppm Sugar protons: δ 3.5–5.5 ppm; lactone: δ 1.8–2.2 ppm
IR Stretches P-C: ~650 cm⁻¹; aromatic C=C: ~1600 cm⁻¹ S-C: ~700 cm⁻¹; carbonyl (C=O): ~1700 cm⁻¹ O-H: ~3400 cm⁻¹; C=O: ~1750 cm⁻¹
Reactivity Air-sensitive (phosphane); undergoes oxidative addition with metals Stable under inert conditions; reactive at carbonyl sites Hydrolytically labile; pH-dependent stability

Insights:

  • The target compound’s air sensitivity necessitates handling under inert atmospheres, contrasting with the sulfur-containing analogs’ stability.
  • Oxidative addition reactivity with metals (e.g., Pd, Rh) is a hallmark of phosphanes, unlike the nucleophilic carbonyl reactivity seen in compounds.

Q & A

Q. Basic

  • X-ray crystallography : Essential for confirming the pentacyclic framework and phosphorus coordination geometry.
  • Multinuclear NMR : Use 31^{31}P NMR to track phosphorus environment changes (δ ~20–30 ppm for tert-butylphosphine derivatives). 1^{1}H-13^{13}C HMBC correlations help assign aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for oxygen-sensitive intermediates.
  • Optical rotation : Critical for chiral analysis (e.g., [α]D_D = −605° in methanol for analogous compounds) .

How can computational methods like DFT or molecular dynamics (MD) simulations predict [compound]'s reactivity in catalytic systems?

Q. Advanced

  • DFT calculations : Model electron density distributions to identify reactive sites (e.g., phosphorus lone pairs). Transition state analysis clarifies steric effects from tert-butyl groups on ligand-metal interactions.
  • MD simulations : Simulate solvent effects (e.g., toluene vs. THF) on conformational flexibility and aggregation behavior.
  • Docking studies : Predict binding affinities with transition metals (e.g., Pd, Rh) to guide catalyst design. Validate computational results with experimental kinetic data (e.g., turnover frequencies) .

How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for [compound]?

Q. Advanced

  • Case study : If NMR suggests planar chirality but X-ray shows distorted geometry, re-examine sample purity (HPLC-MS) and crystallization conditions (solvent polarity, temperature).
  • Dynamic effects : Variable-temperature NMR can detect conformational exchange broadening signals.
  • Complementary techniques : Pair solid-state (X-ray) and solution-state (NOESY) data to reconcile static vs. dynamic structural models .

What safety protocols are critical when handling [compound] due to its phosphorus-containing structure?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill management : Neutralize with wet sand or vermiculite; avoid water to prevent exothermic reactions.
  • Storage : Argon-filled containers at −20°C to inhibit oxidation .

How does the phosphorus coordination environment influence [compound]'s catalytic activity in cross-coupling reactions?

Q. Advanced

  • Electronic effects : The ditert-butylphosphine group enhances electron-donating capacity (Tolman electronic parameter ~205 cm1^{-1}), stabilizing low-oxidation-state metal centers.
  • Steric effects : Bulky substituents prevent metal cluster formation, improving catalytic turnover.
  • Comparative studies : Benchmark against triphenylphosphine in Suzuki-Miyaura reactions; measure yield differences under identical conditions (e.g., 85% vs. 65%) .

What experimental strategies assess [compound]'s solubility and stability under varying pH and temperature conditions?

Q. Basic

  • Solubility screening : Use a solvent gradient (hexane to DMSO) with UV-Vis monitoring (λ = 250–300 nm for aromatic absorption).
  • Stability tests : Conduct accelerated degradation studies (40–80°C, pH 1–13) with LC-MS to identify decomposition products (e.g., phosphine oxide formation).
  • Microscopy : Polarized light microscopy detects crystallization tendencies in different solvents .

What methodologies enable the synthesis of [compound] derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Modular synthesis : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents via Suzuki coupling.
  • Phosphorus modification : Substitute ditert-butylphosphine with chiral phospholanes; compare enantioselectivity in asymmetric hydrogenation.
  • Biological assays : Test derivatives for enzyme inhibition (e.g., kinase IC50_{50} values) to correlate steric/electronic properties with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.